
Methyl 3-hydroxy-6-nitro-1H-indole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-hydroxy-6-nitro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a nitro group at the 6th position, a hydroxyl group at the 3rd position, and a carboxylate ester at the 2nd position of the indole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-6-nitro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of 2-methyl-3-nitroaniline, followed by cyclization to form the indole ring. The hydroxyl group can be introduced via selective reduction or substitution reactions. The final step involves esterification to form the carboxylate ester .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reactions efficiently. The scalability of the process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness .
化学反应分析
Types of Reactions: Methyl 3-hydroxy-6-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated indole derivatives.
科学研究应用
Methyl 3-hydroxy-6-nitro-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methyl 3-hydroxy-6-nitro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The hydroxyl and carboxylate groups contribute to its binding affinity to enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
相似化合物的比较
- Methyl 6-nitro-1H-indole-2-carboxylate
- Ethyl 6-nitro-1H-indole-2-carboxylate
- 3-Methylindole (Skatole)
Comparison: Methyl 3-hydroxy-6-nitro-1H-indole-2-carboxylate is unique due to the presence of both hydroxyl and nitro groups, which enhance its reactivity and potential applications. In contrast, similar compounds may lack one or more of these functional groups, resulting in different chemical properties and biological activities. For example, Methyl 6-nitro-1H-indole-2-carboxylate lacks the hydroxyl group, which may affect its binding affinity and reactivity .
属性
分子式 |
C10H8N2O5 |
|---|---|
分子量 |
236.18 g/mol |
IUPAC 名称 |
methyl 3-hydroxy-6-nitro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H8N2O5/c1-17-10(14)8-9(13)6-3-2-5(12(15)16)4-7(6)11-8/h2-4,11,13H,1H3 |
InChI 键 |
OLUCTXWQGMFFRG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C2=C(N1)C=C(C=C2)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride](/img/structure/B12972269.png)
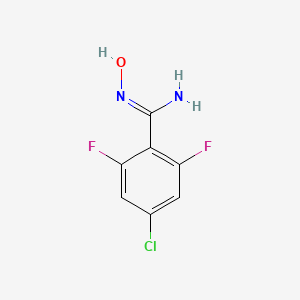
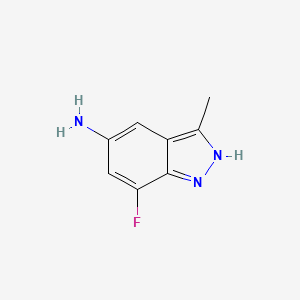
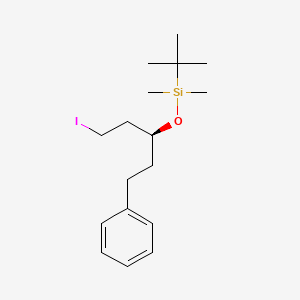
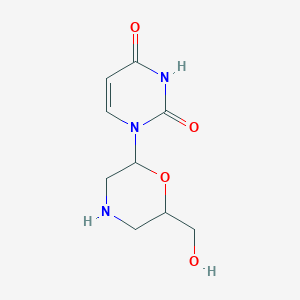
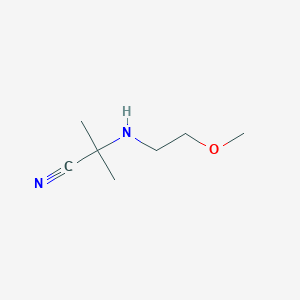
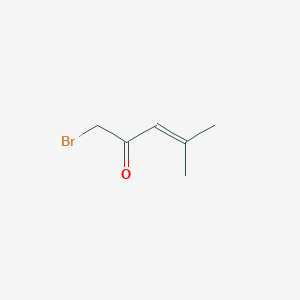
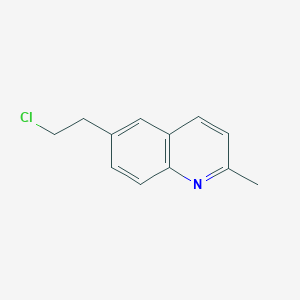
![N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide](/img/structure/B12972310.png)

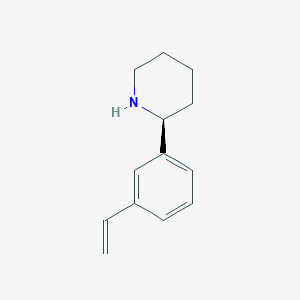
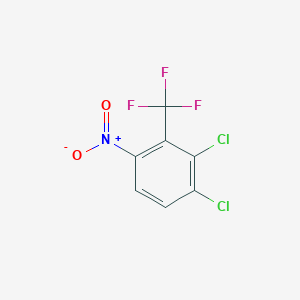
![1-Isopropyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12972327.png)
